molecular formula C10H13NO2 B14483015 4-Phenyl-1,3-dioxan-2-amine CAS No. 64254-42-8

4-Phenyl-1,3-dioxan-2-amine

Cat. No.: B14483015
CAS No.: 64254-42-8
M. Wt: 179.22 g/mol
InChI Key: WKKBDADVHAOBLY-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-dioxan-2-amine is an organic compound that belongs to the class of 1,3-dioxanes These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions and an amine group at the 2 position The phenyl group attached to the ring adds to its complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenyl-1,3-dioxan-2-amine can be synthesized through several methods. One common approach involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the 1,3-dioxane ring. The phenyl group can be introduced through the use of phenyl-substituted carbonyl compounds.

Another method involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . This method is advantageous as it tolerates acid-sensitive groups and provides good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,3-dioxan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

    Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh

    Substitution: NBS, RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields alcohols or amines.

Scientific Research Applications

4-Phenyl-1,3-dioxan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3-dioxan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

4-Phenyl-1,3-dioxan-2-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the 1,3-dioxane ring with a phenyl group and an amine group, which imparts distinct chemical and biological properties.

Properties

CAS No.

64254-42-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-phenyl-1,3-dioxan-2-amine

InChI

InChI=1S/C10H13NO2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2

InChI Key

WKKBDADVHAOBLY-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1C2=CC=CC=C2)N

Origin of Product

United States

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